molecular formula C12H23ClO B139210 Lauroyl chloride CAS No. 112-16-3

Lauroyl chloride

Cat. No.: B139210
CAS No.: 112-16-3
M. Wt: 218.76 g/mol
InChI Key: NQGIJDNPUZEBRU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Lauroyl chloride plays a significant role in biochemical reactions, primarily as a reagent for acylation. It interacts with various enzymes, proteins, and other biomolecules through the formation of covalent bonds. One notable interaction is with hydroxyl and amino groups in proteins and enzymes, leading to the formation of esters and amides . This acylation process can modify the activity and function of these biomolecules, influencing biochemical pathways and cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of proteins by this compound can alter their conformation and activity, impacting signal transduction pathways . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with hydroxyl, amino, and thiol groups, leading to the acylation of proteins and enzymes . This acylation can result in enzyme inhibition or activation, depending on the specific biomolecule and the site of modification . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of lauric acid and hydrochloric acid . This hydrolysis can affect its long-term impact on cellular function, as the degradation products may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can acylate specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, it can cause toxic effects, including cell membrane disruption, enzyme inhibition, and oxidative stress . These adverse effects are dose-dependent and can lead to significant physiological changes and toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in lipid metabolism, leading to the formation of acylated intermediates . These intermediates can affect metabolic flux and alter the levels of metabolites in cells . Additionally, this compound can influence the synthesis and degradation of fatty acids and other lipids, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound can affect its biological activity and impact cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions . Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its role in cellular processes .

Preparation Methods

Lauroyl chloride is synthesized by reacting lauric acid with thionyl chloride. The reaction typically involves heating lauric acid with thionyl chloride in the presence of a catalyst such as imidazole or 2-methyl imidazole . The reaction conditions include maintaining the temperature at around 90°C and ensuring a gentle reflux of phosgene. The reaction continues until the evolution of hydrogen chloride ceases . Industrial production methods follow similar procedures but on a larger scale, ensuring efficient conversion and high yield.

Chemical Reactions Analysis

Lauroyl chloride undergoes various types of chemical reactions characteristic of acid chlorides:

Common reagents used in these reactions include sodium azide, bases, and various nucleophiles. The major products formed from these reactions are amides, esters, ketones, and isocyanates.

Comparison with Similar Compounds

Lauroyl chloride is similar to other acyl chlorides such as acetyl chloride, benzoyl chloride, and stearoyl chloride. its uniqueness lies in its longer carbon chain, which imparts different physical and chemical properties. For instance, this compound has a higher boiling point and different solubility characteristics compared to acetyl chloride and benzoyl chloride . Similar compounds include:

  • Acetyl chloride (CH₃COCl)
  • Benzoyl chloride (C₆H₅COCl)
  • Stearoyl chloride (C₁₇H₃₅COCl)

These compounds share similar reactivity patterns but differ in their carbon chain lengths and specific applications.

Properties

IUPAC Name

dodecanoyl chloride
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InChI

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGIJDNPUZEBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H23ClO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044368
Record name Dodecanoyl chloride
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Molecular Weight

218.76 g/mol
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Physical Description

Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Dodecanoyl chloride
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Boiling Point

145 °C @ 18 MM HG
Record name DODECANOYL CHLORIDE
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Solubility

SOL IN ETHER
Record name DODECANOYL CHLORIDE
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Color/Form

WATER-WHITE LIQUID

CAS No.

112-16-3
Record name Dodecanoyl chloride
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Record name Lauroyl chloride
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Record name LAUROYL CHLORIDE
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Melting Point

-17 °C
Record name DODECANOYL CHLORIDE
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Synthesis routes and methods

Procedure details

To a stirred mass of lauric acid (200 g, 0.999 gmol) and N-lauroyl glycenic lauric anhydride (Formula IV, RCO=lauroyl, R═C11) from step I (0.6 g, 0.0013 gmol) at 25° C. under nitrogen blanket, thionyl chloride (123 g, 1.03 gmol) was added slowly at 25° C. and atmospheric pressure over a period of 2 hours maintaining temperature below 25° C. The hydrochloric acid and sulfur dioxide generated during the process was intermittently scrubbed in a gas scrubber containing caustic lye. The reaction mixture was stirred for additional 4 hours at the reaction temperature. The progress of reaction was monitored by measuring alkanoyl chloride formation and residual free fatty acid (Sidney Siggia and J. Gordon Hanna, “Quantitative Organic Analysis Via Functional Groups”, 4th Edition (Pg. 223-230), John Wiley & Sons (1979)). Nitrogen gas was purged through the reaction mass for 3 hours to remove the residual traces of sulfur dioxide, hydrogen chloride gas and unreacted thionyl chloride. At the end of this procedure lauroyl chloride (214 g, 98.0%) was obtained as practically colorless product. The detailed analysis is given in the Table 1.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
N-lauroyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Lauroyl chloride has the molecular formula C12H23ClO and a molecular weight of 218.77 g/mol. []

A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound and its derivatives. FTIR analysis often reveals a characteristic peak for the carbonyl group (C=O) present in this compound. [, , , , , ]

A: this compound primarily reacts with nucleophiles, such as alcohols and amines, through a nucleophilic acyl substitution mechanism. This reaction leads to the formation of esters and amides, respectively. [, , , , , ]

ANone: this compound finds use in various applications, including:

  • Surface Modification: It can modify the surface properties of materials like cellulose, tourmaline powder, and wheat straw hemicelluloses, enhancing their hydrophobicity. [, , , , , ]
  • Synthesis of Surfactants: this compound serves as a precursor for synthesizing various surfactants, including gemini surfactants, which exhibit unique properties. [, , ]
  • Preparation of Biodegradable Materials: Researchers utilize this compound to modify natural polymers like chitosan and cellulose, creating materials with potential applications in drug delivery and bioplastics. [, , , , ]
  • Synthesis of Other Compounds: this compound acts as a building block for synthesizing various organic compounds, including pharmaceutical intermediates. [, , , , ]

A: this compound is soluble in various organic solvents like dimethylformamide (DMF), acetone, tetrahydrofuran (THF), and dichloromethane. [, , , ]

A: Increasing the DS of this compound on cellulose generally enhances the hydrophobicity and tensile strength of the resulting material. [, ]

A: While this compound itself might not act as a catalyst in typical reactions, it can be a component in catalyst systems. For instance, lauroyl peroxide, derived from this compound, is a known polymerization catalyst. []

A: Modifying the alkyl chain length can significantly influence the properties of this compound derivatives. For instance, increasing the chain length generally enhances the hydrophobicity and can impact the critical micelle concentration (CMC) in surfactants. [, , ]

A: this compound is susceptible to hydrolysis in the presence of water, leading to the formation of lauric acid and hydrochloric acid. Storage under anhydrous conditions is crucial for maintaining its stability. [, ]

A: this compound is corrosive and moisture-sensitive. Proper personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be handled in a well-ventilated area to avoid inhalation. [, ]

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